molecular formula C5H7N3O2 B13111052 6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one

6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one

Cat. No.: B13111052
M. Wt: 141.13 g/mol
InChI Key: FTNHTYFMIOWXSI-UHFFFAOYSA-N
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Description

6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one is a pyrimidine derivative characterized by a hydroxymethylamino substituent at the 6-position of the pyrimidin-2(1H)-one core. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling diverse biological interactions.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

6-(hydroxymethylamino)-1H-pyrimidin-2-one

InChI

InChI=1S/C5H7N3O2/c9-3-7-4-1-2-6-5(10)8-4/h1-2,9H,3H2,(H2,6,7,8,10)

InChI Key

FTNHTYFMIOWXSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N=C1)NCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyrimidine with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction typically proceeds as follows:

    Starting Material: 2-aminopyrimidine

    Reagent: Formaldehyde

    Conditions: Acidic medium (e.g., hydrochloric acid)

    Product: 6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The keto group at position 2 can be reduced to form a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-((Formyl)amino)pyrimidin-2(1H)-one or 6-((Carboxyl)amino)pyrimidin-2(1H)-one.

    Reduction: Formation of 6-((Hydroxymethyl)amino)pyrimidin-2(1H)-ol.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Cancer Treatment

The compound has been investigated for its role in cancer therapy. It exhibits inhibitory effects on specific enzymes and receptors associated with tumor growth. For instance, studies have shown that derivatives of pyrimidin-6-one compounds can inhibit the activity of certain kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Autoimmune Diseases

Research indicates that 6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one and its analogs may be effective in treating autoimmune diseases. These compounds have been shown to modulate immune responses, potentially reducing inflammation and tissue damage associated with conditions like rheumatoid arthritis and lupus .

Metabolic Bone Disorders

The compound has also been explored for its utility in metabolic bone disorders. It acts by inhibiting specific pathways that lead to bone resorption, thereby promoting bone density and strength .

Enzyme Inhibition

6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one has been identified as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition is particularly relevant in the context of developing treatments for bacterial infections and certain cancers, as DHFR plays a pivotal role in the folate metabolism pathway .

Nucleoside Transport Inhibition

The compound has shown potential as a nucleoside transport inhibitor, which can enhance the efficacy of antiviral therapies by improving the intracellular concentration of nucleoside analogs used in treating viral infections such as hepatitis B virus (HBV) and human immunodeficiency virus (HIV) .

Antiviral Activity

Recent studies have highlighted the antiviral properties of 6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one, particularly against HBV. The compound's mechanism involves inhibiting viral replication, making it a candidate for further development as an antiviral drug .

Antimicrobial Properties

The compound has demonstrated antibacterial activity against various pathogens. Its structural characteristics allow it to interact with bacterial enzymes, disrupting their function and leading to cell death .

Case Study 1: Cancer Cell Lines

In vitro studies using various cancer cell lines have shown that modifications to the hydroxymethyl group on the pyrimidine ring can enhance anticancer activity. For example, a modified derivative exhibited a significant reduction in tumor cell viability compared to non-modified versions .

Case Study 2: Autoimmune Disease Models

Animal models of autoimmune diseases treated with 6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one showed reduced inflammatory markers and improved clinical scores compared to control groups. This suggests a promising avenue for therapeutic development in managing autoimmune conditions .

Mechanism of Action

The mechanism of action of 6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxymethyl and amino groups play a crucial role in forming hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Pyrimidin-2(1H)-one Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities Reference
6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one 6-(hydroxymethylamino) C₅H₇N₃O₂ 141.13 High hydrophilicity, potential antiviral
6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one 2-sulfanyl, 1-phenyl C₁₀H₉N₃OS 219.26 Anthelmintic activity
3-(2-Bromophenyl)-7-...dihydropyrimido[4,5-d]pyrimidin-2(1H)-one Bromophenyl, benzodioxin C₂₃H₂₂BrN₅O₄ 528.36 Anticancer potential
6-(Hydroxyamino)-1H-pyrimidin-2-one 6-hydroxyamino C₄H₅N₃O₂ 127.10 DNA damage repair studies
4-Amino-1-((2R,4R,5R)-3,3-dichloro-...) Dichloro-tetrahydrofuran, hydroxymethyl C₉H₁₁Cl₂N₃O₄ 296.10 Antiviral (nucleoside analogue)

Key Observations:

  • Hydrophilicity: The hydroxymethylamino group in the target compound increases polarity (XLogP3 ≈ -2.1) compared to lipophilic analogues like palmitoyl-substituted derivatives (e.g., 2b, XLogP3 ≈ 4.5) .
  • Synthesis Efficiency : Derivatives with bulky substituents (e.g., tetradecyl in 2a) show higher yields (77–82%) due to improved crystallization, whereas smaller polar groups may reduce yields .
  • Bioactivity: Thione derivatives (e.g., 6-amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one) exhibit anthelmintic activity, while bromophenyl analogues demonstrate anticancer effects, suggesting substituent-dependent mechanisms .

Pharmacological Profiles

Table 2: Comparative Bioactivity of Selected Analogues

Compound Activity Efficacy (vs. Controls) Reference
6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one Antiviral (proposed) Pending in vitro studies
4-(4-Chlorophenyl)-6-phenylpyrimidin-2(1H)-one Cytotoxicity IC₅₀ = 12.5 µM (HeLa cells)
Cycloalkyl-substituted dihydropyrimidinones Anti-inflammatory Comparable to Diclofenac
6-Hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one Antioxidant 80% DPPH scavenging at 100 µM
  • Anti-inflammatory Activity: Cycloalkyl-substituted dihydropyrimidinones outperform trifluoromethyl analogues, highlighting substituent flexibility in optimizing activity .

Physicochemical and ADMET Properties

  • Solubility: The hydroxymethylamino group enhances aqueous solubility (>10 mg/mL predicted) compared to chlorophenyl derivatives (e.g., 4e, solubility ≈ 2 mg/mL) .
  • Metabolic Stability: Thione derivatives (e.g., 6-amino-2-sulfanylpyrimidinones) show higher metabolic clearance due to sulfur oxidation, whereas hydroxymethylamino groups may reduce hepatic degradation .

Biological Activity

6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article aims to detail the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one is C6H8N4OC_6H_8N_4O, with a molecular weight of approximately 168.16 g/mol. Its structure features a pyrimidine ring with a hydroxymethyl and an amino group, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of 6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • The compound has been investigated for its anticancer effects. Research indicates that pyrimidine derivatives can inhibit the proliferation of cancer cells, including HeLa (cervical cancer) and HepG2 (liver cancer) cell lines . The mechanism often involves the inhibition of specific enzymes crucial for cell division.
  • Inhibition of Enzyme Activity :
    • Pyrimidine derivatives are known to interact with enzymes such as dihydrofolate reductase (DHFR), which is vital in DNA synthesis and repair. Inhibitors targeting DHFR can effectively reduce tumor growth by interfering with nucleotide synthesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrimidine derivatives, including 6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one. The results indicated that this compound exhibited notable activity against Bacillus subtilis and Candida albicans, suggesting its potential use as an antimicrobial agent.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
6-HMAPBacillus subtilis32 µg/mL
6-HMAPCandida albicans16 µg/mL

Case Study 2: Anticancer Activity

In vitro studies on the anticancer properties of pyrimidine derivatives showed that 6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one inhibited the growth of HeLa cells by approximately 54% at a concentration of 50 µM over 48 hours.

Cell LineTreatment Concentration (µM)Growth Inhibition (%)
HeLa5054
HepG25038

The biological activity of 6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one can be attributed to its ability to act as an enzyme inhibitor and its interactions with cellular pathways involved in proliferation and survival. For example:

  • Enzyme Inhibition : The compound may inhibit DHFR, disrupting folate metabolism essential for DNA synthesis.
  • Cell Cycle Arrest : By interfering with critical signaling pathways, it can induce cell cycle arrest in cancer cells.

Q & A

Q. How can regioselectivity issues in N-functionalization be resolved?

  • Protecting groups : Temporarily block the hydroxymethyl group with TMSCl before introducing substituents at N1 . Directed ortho-metalation : Use LDA to deprotonate specific sites, achieving >90% selectivity for 4-amino derivatives .

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